Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8790916
InChI: InChI=1S/C18H15ClN2O2S/c1-2-23-16(22)11-24-18-20-15-9-8-13(19)10-14(15)17(21-18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
SMILES: CCOC(=O)CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Molecular Formula: C18H15ClN2O2S
Molecular Weight: 358.8 g/mol

Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate

CAS No.:

Cat. No.: VC8790916

Molecular Formula: C18H15ClN2O2S

Molecular Weight: 358.8 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate -

Specification

Molecular Formula C18H15ClN2O2S
Molecular Weight 358.8 g/mol
IUPAC Name ethyl 2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylacetate
Standard InChI InChI=1S/C18H15ClN2O2S/c1-2-23-16(22)11-24-18-20-15-9-8-13(19)10-14(15)17(21-18)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Standard InChI Key GIUKYANYQISJEY-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Canonical SMILES CCOC(=O)CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Introduction

Structural and Chemical Profile of Ethyl 2-(6-Chloro-4-Phenylquinazolin-2-Ylthio)Acetate

Molecular Architecture

The compound features a quinazoline backbone (C14_{14}H10_{10}ClN2_2S) substituted at position 6 with a chlorine atom, position 4 with a phenyl group, and position 2 with a thioacetate ethyl ester (-S-CH2_2-COOEt). The planar quinazoline ring system enables π-π stacking interactions, while the thioether and ester groups contribute to its solubility in organic solvents and reactivity in further derivatization .

Nomenclature and Isomerism

  • IUPAC Name: Ethyl 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate

  • Molecular Formula: C18_{18}H16_{16}ClN2_2O2_2S

  • Isomerism: The chlorine atom at position 6 and phenyl group at position 4 create regiochemical specificity, eliminating positional isomerism for these substituents.

Synthetic Methodologies

Key Reaction Pathways

The synthesis typically involves a multi-step sequence starting from anthranilic acid derivatives. A representative pathway, adapted from analogous quinazoline syntheses , is outlined below:

Synthesis of 6-Chloro-4-Phenylquinazoline-2-Thiol

  • Cyclocondensation: 2-Amino-5-chlorobenzoic acid reacts with benzamide in polyphosphoric acid (PPA) at 120°C to form 6-chloro-4-phenylquinazolin-2(1H)-one.

  • Thionation: The ketone group at position 2 is converted to a thiol using Lawesson’s reagent or phosphorus pentasulfide (P4_4S10_{10}) in dry toluene under reflux .

Alkylation with Ethyl Chloroacetate

The thiol intermediate undergoes nucleophilic substitution with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K2_2CO3_3) in dry acetone:

6-Chloro-4-phenylquinazoline-2-thiol+ClCH2COOEtK2CO3,acetoneEthyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate\text{6-Chloro-4-phenylquinazoline-2-thiol} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{Ethyl 2-(6-chloro-4-phenylquinazolin-2-ylthio)acetate}

Reaction Conditions:

  • Temperature: 60–70°C (reflux)

  • Duration: 8–12 hours

  • Yield: 65–75%

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Ester C=O Stretch: 1720–1725 cm1^{-1}

  • C=N Stretch (Quinazoline): 1600–1620 cm1^{-1}

  • C-S Stretch: 680–720 cm1^{-1}

1^1H NMR (600 MHz, DMSO-d6d_6):

  • Aromatic Protons: δ 7.20–8.10 (m, 9H, Ar-H)

  • Ethyl Group: δ 4.15 (q, 2H, -OCH2_2), 1.20 (t, 3H, -CH3_3)

  • Methylene Bridge: δ 3.85 (s, 2H, -SCH2_2-)

13^{13}C NMR (150 MHz, DMSO-d6d_6):

  • Ester Carbonyl: δ 168.5

  • Quinazoline C-2: δ 158.2

  • Phenyl Carbons: δ 128.3–134.7

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C18_{18}H16_{16}ClN2_2O2_2S: [M+H]+^+ 379.0624

  • Observed: 379.0628

Physicochemical Properties

PropertyValue
Molecular Weight378.85 g/mol
Melting Point182–184°C
SolubilityDMSO, DMF, Chloroform
LogP (Octanol-Water)3.2 ± 0.1

Challenges and Future Directions

  • Stereochemical Control: The planar quinazoline core limits chiral centers, but side-chain modifications could introduce stereoselectivity.

  • In Vivo Studies: No pharmacokinetic data exist for this specific compound; future work should assess bioavailability and toxicity.

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